molecular formula C17H25N5O3S B2651258 N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide CAS No. 2320176-66-5

N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide

Cat. No.: B2651258
CAS No.: 2320176-66-5
M. Wt: 379.48
InChI Key: GJFGLIHBXVZMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique scaffold combining adamantane, a sulfonylated 4-methyl-1,2,4-triazole, and an azetidine carboxamide. Adamantane is known for its lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π interactions. The sulfonyl group enhances polarity and may influence receptor binding, and the azetidine ring introduces conformational rigidity. Potential applications include medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., nonlinear optics), inferred from structurally similar compounds .

Properties

IUPAC Name

N-(1-adamantyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-21-10-18-20-16(21)26(24,25)14-8-22(9-14)15(23)19-17-5-11-2-12(6-17)4-13(3-11)7-17/h10-14H,2-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFGLIHBXVZMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a series of reactions, including halogenation and subsequent substitution reactions. The triazole ring is then synthesized through a cyclization reaction involving appropriate precursors. Finally, the azetidine ring is formed, and the sulfonyl group is introduced through sulfonation reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features an adamantane moiety, which is known for its stability and ability to enhance the pharmacokinetic properties of drugs. The incorporation of a 1,2,4-triazole ring adds to its potential as a bioactive agent. The sulfonamide group further enhances its solubility and biological activity.

Table 1: Structural Components

ComponentDescription
AdamantaneProvides stability and enhances pharmacokinetics
1,2,4-TriazoleImparts bioactivity and potential for drug design
Sulfonamide GroupIncreases solubility and biological efficacy

Antimicrobial Activity

Research indicates that derivatives of adamantane and 1,2,4-triazole exhibit notable antimicrobial properties. For instance, compounds containing these moieties have shown effectiveness against various bacterial and fungal strains. The combination of these two structures in N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide suggests a potential for broad-spectrum antimicrobial activity.

Anticancer Potential

The compound has been evaluated for anticancer activities. Studies have demonstrated that similar adamantane-based triazole derivatives can inhibit cancer cell proliferation through multiple pathways. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Anti-inflammatory Properties

Compounds with the triazole structure are known for their anti-inflammatory effects. The presence of the sulfonamide group may enhance these properties by modulating inflammatory pathways.

Table 2: Biological Activities Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives. Key methods include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Sulfonylation : The introduction of the sulfonyl group can be performed using sulfonyl chlorides under basic conditions.
  • Final Coupling : The azetidine ring is formed through condensation reactions with appropriate amines.

Case Study: Synthesis Pathway

A detailed synthesis pathway was reported where adamantane derivatives were reacted with isothiocyanates to yield thiosemicarbazide intermediates. These intermediates were subsequently cyclized to form the desired triazole compound. Characterization was performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the structure.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, hydrophobic framework that can interact with hydrophobic pockets in proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may contribute to the compound’s overall conformation and stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold and Functional Groups
  • Target Compound : Adamantane-1-yl group linked via a carboxamide to a sulfonylated azetidine-triazole system.
  • 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (): Shares adamantane and triazole motifs but substitutes the sulfonyl group with a thioketone and includes a benzylidene amino group. The piperazinylmethyl side chain may enhance solubility and receptor interactions compared to the azetidine carboxamide .
  • 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine (): Replaces the sulfonyl group with a sulfanyl (S–) linker and uses an ethanamine side chain instead of azetidine.
  • N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (): Adamantane-sulfonamide derivative with a chlorophenyl group and diethylamino-benzyl substituent. The absence of a triazole ring limits π-π stacking but introduces halogen-based hydrophobicity .
Table 1: Structural Comparison
Compound Adamantane Triazole Sulfonyl/Sulfanyl Side Chain Key Features
Target Compound Yes 4-methyl Sulfonyl Azetidine carboxamide Rigid azetidine, polar sulfonyl
Yes 1,2,4 Thioketone Piperazinylmethyl Fluorobenzylidene, S– interactions
Yes 4-methyl Sulfanyl N,N-Dimethylethanamine Flexible amine, reduced polarity
(Compound 22) Yes No Sulfonamide Chlorophenyl Halogenated, diethylamino-benzyl

Physicochemical and Electronic Properties

  • Hyperpolarizability (): The target compound’s sulfonyl-triazole-azetidine system likely contributes to high hyperpolarizability, similar to 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine. Both exhibit hyperpolarizability ~9× higher than urea, suggesting utility in nonlinear optical (NLO) materials. However, the sulfonyl group in the target may enhance electron withdrawal compared to sulfanyl, further boosting NLO performance .
  • Crystal Packing () : Compounds with adamantane-triazole motifs exhibit C–H···S, π-π, and C–H···π interactions. The target’s sulfonyl group may strengthen hydrogen bonding vs. sulfanyl in , improving crystallinity .

Biological Activity

N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-proliferative effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances biological activity. The presence of the 1,2,4-triazole ring contributes to its pharmacological properties, as triazole derivatives are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine have demonstrated significant antimicrobial properties. For instance:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
7aGram-positive bacteria0.5 μg/mL
7bGram-negative bacteria16 μg/mL
4aCandida albicans8 μg/mL

These results suggest that the compound can inhibit the growth of various pathogenic microorganisms effectively, showcasing a broad spectrum of antimicrobial activity .

Anti-Proliferative Activity

In vitro studies have evaluated the anti-proliferative effects of related adamantane derivatives against human tumor cell lines. The findings are summarized below:

CompoundCell LineIC50 (μM)
7aMCF-7 (breast cancer)<10
7bHeLa (cervical cancer)<10
7cA549 (lung cancer)<10

These results indicate that the compounds exhibit significant anti-cancer activity, with IC50 values below 10 μM across multiple cell lines .

The mechanism through which N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine exerts its biological effects is believed to involve the inhibition of key enzymes and pathways in microbial and cancer cell metabolism. Specifically, triazole derivatives are known to interfere with the synthesis of nucleic acids and proteins in microorganisms and tumor cells.

Case Studies

Several studies have documented the biological activity of adamantane derivatives:

  • Antimicrobial Screening : A study evaluated a series of adamantane-based compounds against various bacterial strains and fungi. Compounds demonstrated MIC values indicating effectiveness against resistant strains.
  • Cancer Cell Proliferation : In another investigation, derivatives were tested on human cancer cell lines, revealing a concentration-dependent inhibition of cell growth.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with adamantane-1-carbohydrazide. Cyclization with methyl isothiocyanate forms the triazole core, followed by sulfonylation and azetidine coupling. Optimization of reaction conditions (e.g., using DMF as a solvent with anhydrous K₂CO₃ at room temperature) can improve yields to >90% while minimizing byproducts like N-alkylated analogues . Key intermediates should be characterized via ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. How do researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., adamantyl group integration at δ ~1.6–2.1 ppm) .
  • LC-MS : Verifies molecular weight and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding conformational stability .

Q. What functional groups contribute to the compound’s reactivity?

  • Methodological Answer : The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing moiety, enhancing electrophilic substitution at the triazole ring. The azetidine carboxamide provides a nucleophilic site for further derivatization, while the adamantyl group confers steric bulk, influencing solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer : Single-crystal X-ray diffraction studies reveal bond lengths and angles, clarifying regioselectivity in triazole formation. For example, crystallography confirmed that the 1,2,4-triazole ring adopts near-planarity (max. deviation: 0.005 Å), ruling out alternative tautomeric forms . Hirshfeld surface analysis further identifies dominant intermolecular interactions (e.g., C–H⋯S), which guide solvent selection for recrystallization .

Q. What strategies mitigate byproduct formation during sulfonylation?

  • Methodological Answer : Competing N-alkylation can occur if reaction conditions are suboptimal. To suppress this:

  • Use DMF as a polar aprotic solvent to stabilize transition states.
  • Employ anhydrous K₂CO₃ as a mild base to avoid hydrolysis of the sulfonyl chloride intermediate.
  • Monitor reaction progress via TLC (eluent: CHCl₃/MeOH 9:1) to terminate the reaction before byproduct formation .

Q. How does computational modeling (e.g., DFT) predict pharmacological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity to targets like 11β-HSD1 or cannabinoid receptors . Molecular docking studies (e.g., AutoDock Vina) validate interactions with key residues (e.g., hydrogen bonding with Glu³⁰⁰ in 11β-HSD1), guiding structural modifications for enhanced potency .

Q. What analytical methods resolve discrepancies in biological assay results?

  • Methodological Answer : If in vitro assays show variable IC₅₀ values:

  • LC-MS/MS : Quantify compound stability under assay conditions (e.g., pH 7.4 buffer).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm target engagement.
  • Crystallographic data : Cross-validate binding modes identified in docking studies .

Q. How do researchers optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce hydrophobicity from the adamantyl moiety.
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., azetidine ring oxidation) and introduce fluorine substituents to block metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.